4-(Naphthalen-1-yl)oxazolidin-2-one
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Overview
Description
4-(Naphthalen-1-yl)oxazolidin-2-one is a heterocyclic compound that features a naphthalene ring attached to an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)oxazolidin-2-one typically involves the cyclization of naphthyl-substituted carbamates. One common method includes the reaction of naphthylamine with ethyl chloroformate to form a naphthyl carbamate intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the oxazolidinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-1-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyl-substituted oxazolidinones with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazolidinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Naphthalen-1-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Medicine: Research is ongoing to explore its use in the treatment of bacterial infections, particularly those caused by multidrug-resistant strains.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other oxazolidinone antibiotics, which target the peptidyl transferase center of the ribosome .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Contezolid: Another oxazolidinone antibiotic with activity against multidrug-resistant bacteria.
Uniqueness: 4-(Naphthalen-1-yl)oxazolidin-2-one is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazolidinones and may contribute to its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C13H11NO2 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-naphthalen-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-13-14-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,14,15) |
InChI Key |
BTNVARRZCZLWST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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